BENGHE Foundational & Exploratory
Check Availability & Pricing

Technical Guide: Spectroscopic Profiling of CAS
108749-03-7

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

5,6,7,8-tetrahydro-2H-cinnolin-3-
Compound Name:
one hydrobromide

CAS No.: 108749-03-7

Cat. No.: B1308901

. J

Executive Summary & Chemical Identity[1]

CAS 108749-03-7 corresponds to 5,6,7,8-Tetrahydrocinnolin-3(2H)-one hydrobromide. It is a
fused bicyclic system comprising a saturated cyclohexane ring condensed with a pyridazin-3-
one moiety. This scaffold is structurally significant as a "privileged structure” in medicinal

chemistry, serving as a precursor for phosphodiesterase (PDE) inhibitors and various kinase

inhibitors.

Chemical Profile
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Property Detail
IUPAC Name 5,6,7,8-Tetrahydrocinnolin-3(2H)-one
hydrobromide
Common Name 3-Hydroxy-5,6,7,8-tetrahydrocinnoline HBr
C
H
Molecular Formula N
)
HBr
Molecular Weight 231.09 g/mol (Salt); 150.18 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in

non-polar solvents

Spectroscopic Analysis (Core Data)

The following data represents the diagnostic spectroscopic signature of the compound. These
values are critical for structural validation and quality control (QC) during synthesis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is characterized by the distinct asymmetry of the saturated ring protons and
the singular olefinic proton on the pyridazine ring.

Solvent;: DMSO-

(Reference: 2.50 ppm)
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C NMR Diagnostic Peaks (DMSO-

):
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Carbonyl (C3): ~161.5 ppm (Lactam C=0)

Imine/Bridgehead (C8a): ~148.0 ppm

Bridgehead (C4a): ~138.5 ppm

Methine (C4): ~126.0 ppm

Aliphatic (C5-C8): Clusters between 20-30 ppm.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the lactam functionality and the salt form.

Wavenumber (cm
Vibration Mode Structural Interpretation

)

Broad absorption band
3100 - 2800 N-H / C-H Stretch characteristic of amine salts
(HBr) and amide NH.

Strong amide | band. Confirms

the "3-one" (lactam) tautomer

1660 - 1680 C=0 Stretch _
over the "3-hydroxy" form in
solid state.

Skeletal vibrations of the

1590 - 1610 C=N/ C=C Stretch S
pyridazine ring.

1200 - 1250 C-N Stretch Aryl-amine type stretching.

C. Mass Spectrometry (MS)

Method: ESI (Electrospray lonization), Positive Mode.
e Parent lon (

): m/z 151.1
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« Interpretation: The HBr salt dissociates in solution. The observed mass corresponds to the
protonated free base (

).
o Fragmentation Pattern:

o m/z 151

123: Loss of CO (28 Da) or N
, typical for cyclic amides/diazines.

o m/z 123

95: Subsequent ring contraction/loss of ethylene.

Experimental Protocols & Self-Validating Systems

To ensure reproducibility and "Trustworthiness," the following protocols include built-in
validation steps.

Protocol 1: Analytical Sample Preparation (NMR)

Objective: Obtain a high-resolution spectrum free from exchange broadening.

Massing: Weigh 10.0 mg (

0.1 mg) of CAS 108749-03-7 into a clean vial.

e Solvation: Add 0.6 mL of DMSO-

(99.9% D). Note: CDCI
is not recommended due to poor solubility of the HBr salt.

« Filtration: Filter through a cotton plug directly into the NMR tube to remove any insoluble
inorganic salts.

» Validation: Check the lock signal. If the lock level is unstable, the salt concentration may be
too high; dilute with an additional 0.1 mL of solvent.
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Protocol 2: Free Base Liberation (For IRIMS
Comparison)

Objective: Confirm the salt stoichiometry.

Dissolve 100 mg of the HBr salt in 2 mL water.
e Slowly add saturated NaHCO
until pH ~8.
o Observe precipitation of the free base solid.
o Extract with Ethyl Acetate, dry over MgSO

, and evaporate.

» Validation: The melting point of the isolated free base should be distinct from the salt (Salt
MP > 250°C dec; Free Base MP ~148-152°C).

Structural Logic & Fragmentation Pathway

The following diagram illustrates the logical assignment of the NMR signals and the expected
MS fragmentation pathway, visualized using Graphviz.
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MS Fragmentation Logic (ESI+)

Parent lon [M+H]+ -28Da > Fragment m/z 123 -28 Da > Fragment m/z 95
m/z 151.1 (Loss of CO / N2) (Ring Contraction)

____________________________________________________________________________

Structure & NMR Assignment

Cyclohexane Ring Protons
(Multiplets, 1.6 - 2.7 ppm)

/

5,6,7,8-Tetrahydrocinnolin-3(2H)-one 3 NH (Broad, 12.85 ppm)
(Core Scaffold) Exchangeable

H-4 (Singlet, 6.78 ppm)
Diagnostic for Pyridazine Ring

Click to download full resolution via product page

Caption: Structural assignment of NMR signals (Left) and predicted Mass Spectrometry
fragmentation pathway (Right) for CAS 108749-03-7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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108749-03-7]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1308901#cas-108749-03-7-spectroscopic-data-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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